7Z,11Z,14E-eicosatrienoic acid
Description
Eicosatrienoic acids are polyunsaturated fatty acids composed of a 20-carbon chain with three double bonds. springernature.com They are part of a larger family of signaling molecules known as eicosanoids, which play crucial roles in numerous physiological and pathological processes. skinident.world These molecules are not typically consumed directly in large amounts but are synthesized in the body from essential fatty acid precursors.
The biological activities of eicosatrienoic acids are diverse and depend on the specific isomer, which is defined by the position and stereochemistry (cis or trans) of the double bonds. For instance, dihomo-γ-linolenic acid (DGLA), an omega-6 fatty acid, is a precursor to a series of eicosanoids with anti-inflammatory properties. In contrast, other eicosatrienoic acids can be metabolized into molecules with pro-inflammatory or other signaling functions.
A significant group of eicosatrienoic acid derivatives are the epoxyeicosatrienoic acids (EETs), which are formed from arachidonic acid by cytochrome P450 (CYP) epoxygenases. nih.govwikipedia.org These EETs function as autocrine and paracrine mediators, primarily in the cardiovascular and renal systems. nih.gov They are known to cause vasorelaxation by hyperpolarizing smooth muscle cells and possess anti-inflammatory properties. nih.govwikipedia.org EETs are typically short-lived and are metabolized into less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH). nih.govwikipedia.org
The functions of these lipid mediators are extensive, modulating ion transport, gene expression, and signaling pathways. nih.gov Their involvement in vascular homeostasis, inflammation, and cellular growth underscores their importance in maintaining health. lipotype.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
81861-75-8 |
|---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(7Z,11Z,14E)-icosa-7,11,14-trienoic acid |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,13-14H,2-5,8,11-12,15-19H2,1H3,(H,21,22)/b7-6+,10-9-,14-13- |
InChI Key |
PTZVBFWVXXLKST-RLCBDCDRSA-N |
SMILES |
CCCCCC=CCC=CCCC=CCCCCCC(=O)O |
Isomeric SMILES |
CCCCC/C=C/C/C=C\CC/C=C\CCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCCC=CCCCCCC(=O)O |
Synonyms |
bis-homo-columbinic acid |
Origin of Product |
United States |
Methodological Advancements Facilitating Eicosatrienoic Acid Research
De Novo Biosynthesis and Elongation/Desaturation Processes
The primary pathways for the synthesis of eicosatrienoic acids in many organisms, particularly animals, involve the modification of essential fatty acids obtained from the diet. These processes are catalyzed by a specific set of enzymes that introduce double bonds and extend the carbon chain.
Origin from Linoleic Acid (18:2, ω-6) via Delta-6 Desaturase
The biosynthesis of ω-6 eicosatrienoic acids begins with the essential fatty acid linoleic acid (LA; 18:2, ω-6). nih.gov The initial and rate-limiting step in this conversion is the introduction of a double bond at the sixth carbon from the carboxyl end, a reaction catalyzed by the enzyme delta-6 desaturase (D6D), encoded by the FADS2 gene. nih.govwikipedia.orgahajournals.org This desaturation converts linoleic acid into gamma-linolenic acid (GLA; 18:3, ω-6). nih.govwikipedia.org The activity of delta-6 desaturase is a critical control point, acting as a gateway for the flow of fatty acids through subsequent desaturation and elongation pathways. google.com This step is known to be slow, particularly in humans. nih.gov
Elongation of Gamma-Linolenic Acid (GLA; 18:3, ω-6)
Following its synthesis, gamma-linolenic acid (GLA) undergoes a two-carbon chain elongation. wikipedia.org This reaction is carried out by an elongase enzyme, specifically Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5). mcdb.ca The process converts the 18-carbon GLA into the 20-carbon dihomo-gamma-linolenic acid (DGLA; 20:3, ω-6), which is chemically known as (8Z,11Z,14Z)-eicosatrienoic acid. wikipedia.org This elongation step is generally efficient and does not appear to be significantly inhibited by dietary factors. wikipedia.org DGLA is an important intermediate that can be further metabolized to other bioactive molecules. broadpharm.com
Relationship to Oleic Acid Metabolism (Mead Acid Pathway)
Under conditions of essential fatty acid (EFA) deficiency, an alternative pathway becomes significant, utilizing oleic acid (18:1, ω-9) as a precursor. eolss.net In the absence of sufficient dietary linoleic and alpha-linolenic acids, the enzymes that typically metabolize these ω-6 and ω-3 fatty acids act on oleic acid. tuscany-diet.net This leads to the synthesis of (5Z,8Z,11Z)-eicosatrienoic acid, commonly known as Mead acid. tuscany-diet.netnih.gov
The synthesis of Mead acid from oleic acid involves the same family of desaturase and elongase enzymes (FADS1, FADS2, and ELOVL5) but their substrate specificity shifts due to the lack of competition from essential fatty acids. nih.gov Research has identified two potential pathways for this conversion: nih.govnih.gov
Pathway 1 (Δ6-pathway): Oleic acid is first desaturated by FADS2 (Δ6-desaturase), elongated by ELOVL5, and then desaturated again by FADS1 (Δ5-desaturase) to yield Mead acid. nih.govnih.gov
Pathway 2 (Elongation/Δ8-pathway): Oleic acid is first elongated by ELOVL5, then desaturated by FADS2 (acting as a Δ8-desaturase on the 20-carbon intermediate), and finally desaturated by FADS1 to form Mead acid. nih.govnih.gov
The elevation of Mead acid in the blood is considered a key indicator of essential fatty acid deficiency. atamanchemicals.com
| Pathway | Step 1 | Enzyme | Intermediate 1 | Step 2 | Enzyme | Intermediate 2 | Step 3 | Enzyme | Final Product |
| Pathway 1 | Δ6-Desaturation | FADS2 | 18:2n-9 | Elongation | ELOVL5 | 20:2n-9 | Δ5-Desaturation | FADS1 | Mead Acid (20:3n-9) |
| Pathway 2 | Elongation | ELOVL5 | 20:1n-9 | Δ8-Desaturation | FADS2 | 20:2n-9 | Δ5-Desaturation | FADS1 | Mead Acid (20:3n-9) |
This table outlines the two enzymatic pathways for the synthesis of Mead acid from oleic acid, as identified in cellular studies. nih.govnih.gov
Comparative Analysis of Eicosatrienoic Acid Biosynthesis across Biological Kingdoms
The capability to synthesize eicosatrienoic acids and other long-chain polyunsaturated fatty acids varies significantly among different life forms. While animals largely depend on modifying dietary precursors, many plants and microorganisms possess the necessary enzymatic machinery for de novo synthesis or can be engineered to do so.
Occurrence in Plant Species (e.g., Elaeis guineensis, Grimmia pilifera, Plagiothecium euryphyllum)
Eicosatrienoic acids have been identified in various plant species. Notably, they are found in the oil palm, Elaeis guineensis. atamanchemicals.comnih.govnih.gov The fatty acid profile of palm oil primarily consists of palmitic and oleic acids, but it also contains various other fatty acids, including eicosatrienoic acid isomers. plos.orgthegoodscentscompany.com
The compound has also been reported in lower plants, such as the moss species Grimmia pilifera and Plagiothecium euryphyllum. atamanchemicals.com While most seed plants are considered unable to synthesize arachidonic acid (a derivative of DGLA), some primitive gymnosperms from the Araucariaceae family have been shown to contain the necessary metabolic intermediates, such as gamma-linolenic and dihomo-gamma-linolenic acids, to produce these C20 polyunsaturated fatty acids. ocl-journal.org
Biosynthetic Routes in Microorganisms (e.g., Saccharomyces cerevisiae)
The yeast Saccharomyces cerevisiae is a key model organism in metabolic engineering and has been widely used to study and produce polyunsaturated fatty acids. scispace.com Naturally, S. cerevisiae synthesizes only saturated and monounsaturated fatty acids and lacks the desaturase and elongase enzymes required to produce eicosatrienoic acids and other PUFAs. scispace.comlibretexts.org
However, its inability to produce these compounds de novo makes it an ideal host for the heterologous reconstitution of biosynthetic pathways. pnas.org Researchers have successfully engineered S. cerevisiae to produce significant amounts of PUFAs, including arachidonic acid (which has an eicosatrienoic acid precursor), by introducing the required desaturase and elongase genes from other organisms, such as algae, mosses, fungi, and nematodes. scispace.compnas.org This process involves the co-expression of multiple genes, such as those encoding for Δ12-, Δ6-, and Δ5-desaturases and elongases, to construct a functional pathway that can convert simple fatty acids into more complex ones like (8Z,11Z,14Z)-eicosatrienoic acid and its derivatives. pnas.org
3 Divergent Biosynthetic Capacity in Various Animal Models
The biosynthesis of this compound and its isomers is not uniform across the animal kingdom. Significant variations exist in the enzymatic machinery and, consequently, the ability to produce these fatty acids. These differences are largely attributable to the presence, absence, or varied activity of key enzymes, particularly fatty acid desaturases (FADS) and elongases (ELOVL).
Mammals, for instance, generally possess the necessary enzymes to synthesize certain eicosatrienoic acid isomers, such as Mead acid (5Z,8Z,11Z-eicosatrienoic acid), from oleic acid. nih.govwikipedia.org This synthesis becomes more pronounced during essential fatty acid deficiency. nih.govwikipedia.org The enzymes involved in this conversion include FADS1 (Δ5-desaturase), FADS2 (Δ6-desaturase), and ELOVL5. researchgate.net The FADS gene cluster, which includes FADS1, FADS2, and FADS3, is located on chromosome 11 in humans. nih.gov FADS2 is a multifunctional enzyme that can exhibit Δ6- and Δ8-desaturase activities, while FADS1 has Δ5-desaturase activity. nih.govnih.gov The synthesis of Mead acid can proceed through two primary pathways initiated by either FADS2 or ELOVL5. researchgate.netnih.gov
In a mouse model deficient in FADS2, the biosynthesis of long-chain polyunsaturated fatty acids (PUFAs) is abolished, highlighting the critical role of this enzyme. embopress.org These FADS2-deficient mice are unable to convert linoleic acid and α-linolenic acid into their respective long-chain PUFA derivatives. embopress.org Interestingly, in these mice, an alternative fatty acid, eicosa-5,11,14-trienoic acid, is produced and incorporated into membrane phospholipids (B1166683) as a surrogate for the missing PUFAs. embopress.org This demonstrates the adaptability of lipid metabolism in response to genetic alterations.
In contrast to mammals, the enzymatic capabilities of fish can differ significantly. Many freshwater fish, such as trout and carp, can convert C18 fatty acids into longer-chain PUFAs like arachidonic acid and eicosapentaenoic acid. pnas.orgpnas.org Some fish species possess a bifunctional desaturase. For example, zebrafish (Danio rerio) have a desaturase enzyme that exhibits both Δ5 and Δ6 desaturase activities. pnas.orgpnas.org This contrasts with mammals, which have distinct genes for these two enzymes. pnas.org However, this capability is not universal among fish. Certain marine species, like the gilthead sea bream, have a deficiency in Δ5 desaturase activity, limiting their ability to synthesize these compounds. pnas.org
The baboon has been a subject of study for understanding primate-specific aspects of fatty acid metabolism. Research has shown that in baboons, FADS2 also possesses δ8-dehydrogenase activity, contributing to the synthesis of stearidonic acid and γ-linolenic acid. nih.gov
The following interactive table summarizes the key enzymes and their roles in the biosynthesis of eicosatrienoic acid isomers in different animal models.
| Animal Model | Key Enzymes | Biosynthetic Capabilities & Findings |
| Mammals (General) | FADS1 (Δ5-desaturase), FADS2 (Δ6-desaturase), ELOVL5 | Can synthesize Mead acid from oleic acid, especially when deficient in essential fatty acids. nih.govwikipedia.org |
| Mouse (FADS2-deficient) | Lacks FADS2 activity | Unable to synthesize long-chain PUFAs from linoleic and α-linolenic acid. Produces eicosa-5,11,14-trienoic acid as a PUFA substitute. embopress.orgembopress.org |
| Zebrafish | Bifunctional Δ5/Δ6 desaturase | Possesses a single enzyme with both Δ5 and Δ6 desaturase activities, representing a potentially prototypic vertebrate pathway. pnas.orgpnas.org |
| Gilthead Sea Bream | Deficient in Δ5 desaturase | Limited ability to synthesize certain long-chain PUFAs due to a lack of Δ5 desaturase activity. pnas.org |
| Baboon | FADS2 (Δ6- and δ8-desaturase activity) | FADS2 exhibits dual activity, contributing to the synthesis of various PUFAs. nih.gov |
Enzymatic Transformations and Metabolic Fates of Eicosatrienoic Acids
Cyclooxygenase (COX) Pathways and Eicosanoid Biosynthesis
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the synthesis of prostanoids from 20-carbon polyunsaturated fatty acids. uniprot.orguni-goettingen.de They catalyze the conversion of substrates like arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins (B1171923) and thromboxanes. uniprot.org
Substrate Specificity of COX-1 and COX-2 with Eicosatrienoic Acids
While typical substrates for COX enzymes are 20-carbon fatty acids with specific double bond configurations that allow for the formation of a bicyclic endoperoxide ring, other fatty acids can also interact with the enzyme. uniprot.org Studies on columbinic acid, the C18 precursor to 7Z,11Z,14E-eicosatrienoic acid, demonstrate that it is indeed a substrate for the cyclooxygenase enzyme complex found in ram seminal vesicle microsomes and human platelets. nih.gov
Formation of Prostaglandin Precursors from Eicosatrienoic Acids
Despite being a substrate for cyclooxygenase, columbinic acid is not converted into a traditional prostaglandin precursor containing the characteristic endoperoxide ring structure. Instead, its metabolism by COX yields a monohydroxy fatty acid product. Research has shown that ram seminal vesicle microsomes, a rich source of COX, almost quantitatively convert columbinic acid into 9-hydroxy-(5E,10E,12Z)-octadecatrienoic acid. nih.gov This conversion is also observed, albeit in smaller quantities, in washed human platelets. nih.gov This indicates that while the enzyme can oxygenate the fatty acid, the specific structure of columbinic acid does not facilitate the cyclization step required for prostaglandin formation. nih.gov
| Enzyme Source | Substrate | Major Product | Reference |
|---|---|---|---|
| Ram Seminal Vesicle Microsomes | Columbinic Acid | 9-hydroxy-(5E,10E,12Z)-octadecatrienoic acid | nih.gov |
| Human Platelets | Columbinic Acid | 9-hydroxy-(5E,10E,12Z)-octadecatrienoic acid (minor product) | nih.gov |
Lipoxygenase (ALOX) Pathways and Hydroxy Fatty Acid Production
Lipoxygenases (ALOX) are a family of enzymes that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids, leading to the production of various hydroxy fatty acids. nih.govmdpi.com The primary ALOX enzymes involved in eicosanoid metabolism are ALOX5, ALOX12, and ALOX15.
Role of 5-Lipoxygenase (ALOX5) in Eicosatrienoic Acid Metabolism
ALOX5 is responsible for the initial step in the biosynthesis of leukotrienes from arachidonic acid. wikipedia.org While direct studies on this compound are not available, research on its precursor, columbinic acid, shows it is readily metabolized by lipoxygenase enzymes. nih.gov Washed human platelets, which express ALOX5, and soybean lipoxygenase convert columbinic acid into hydroxylated products. nih.gov The primary metabolite identified is 13-hydroxy-(5E,9Z,11E)-octadecatrienoic acid. nih.gov
12-Lipoxygenase (ALOX12) and Eicosatrienoic Acid Substrates
Human platelets primarily express ALOX12, which converts arachidonic acid to 12-hydroxyeicosatetraenoic acid (12-HETE). uniprot.org Given that human platelets metabolize columbinic acid, ALOX12 is the likely enzyme responsible for this transformation. The major product formed from columbinic acid in this system is 13-hydroxy-(5E,9Z,11E)-octadecatrienoic acid. nih.gov This suggests that the positioning of the double bonds in columbinic acid directs the lipoxygenase activity to the C13 position.
15-Lipoxygenase (ALOX15) Activity on Eicosatrienoic Acids
ALOX15 typically oxygenates arachidonic acid at the C15 position to form 15-hydroxyeicosatetraenoic acid (15-HETE). uniprot.orgfrontiersin.org Studies involving the metabolism of columbinic acid by various lipoxygenase systems, including those from human platelets and neonatal rat epidermis, consistently identify the major product as 13-hydroxy-(5E,9Z,11E)-octadecatrienoic acid. nih.gov This indicates a preference for oxygenation at the C13 position for this specific substrate structure. nih.gov
| Enzyme Source | Substrate | Major Product | Reference |
|---|---|---|---|
| Human Platelets | Columbinic Acid | 13-hydroxy-(5E,9Z,11E)-octadecatrienoic acid | nih.gov |
| Soybean Lipoxygenase | Columbinic Acid | 13-hydroxy-(5E,9Z,11E)-octadecatrienoic acid | nih.gov |
| Neonatal Rat Epidermal Homogenate | Columbinic Acid | 13-hydroxy-(5E,9Z,11E)-octadecatrienoic acid | nih.gov |
Formation of Hydroxyeicosatrienoic Acids (HETrEs) and Related Oxylipins
The enzymatic oxidation of eicosatrienoic acids gives rise to a class of oxygenated metabolites known as hydroxyeicosatrienoic acids (HETrEs) and other related oxylipins. These molecules are products of several enzymatic pathways, including those mediated by lipoxygenases (LOX) and cytochrome P450 (CYP) enzymes. nih.govresearchgate.net
Lipoxygenases, such as 5-LOX, are pivotal in the conversion of eicosatrienoic acids to their corresponding hydroxy derivatives. For instance, 8(S)-HETrE is formed from the precursor γ-linolenic acid (GLA) through the action of 5-LOX. This transformation is a key step in the lipoxygenase pathway and contributes to the diversity of bioactive lipid mediators.
Cytochrome P450 enzymes also contribute to the formation of HETrEs. Specifically, CYP ω-hydroxylases can metabolize epoxyeicosatrienoic acids (EETs) into hydroxylated forms (HEETs). frontiersin.org This hydroxylation can occur at the terminal (ω) or subterminal (ω-1) positions of the fatty acid chain. frontiersin.org
The formation of these hydroxylated metabolites is a critical aspect of eicosanoid metabolism, as these products often possess distinct biological activities compared to their precursors. The specific HETrE isomers produced can vary depending on the substrate, the enzyme involved, and the cellular context.
Cytochrome P450 (CYP) Pathways and Epoxyeicosatrienoic Acid (EET) Generation
Cytochrome P450 (CYP) monooxygenases represent a major pathway for the metabolism of polyunsaturated fatty acids, including eicosatrienoic acids, leading to the formation of various bioactive lipid mediators. researchgate.netmdpi.com This pathway is distinct from the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. researchgate.net The CYP pathway involves the epoxidation of the double bonds within the fatty acid chain to produce epoxyeicosatrienoic acids (EETs), or the hydroxylation of the fatty acid to form hydroxyeicosatetraenoic acids (HETEs). researchgate.netsemanticscholar.org
Epoxygenases (CYP2C, CYP2J) in Eicosatrienoic Acid Transformation
The epoxidation of eicosatrienoic acids to form EETs is primarily catalyzed by a specific subset of CYP enzymes known as epoxygenases. wikipedia.org Among the various CYP families, CYP2C and CYP2J are recognized as the most significant epoxygenases involved in this transformation. researchgate.netnih.govworktribe.com In humans, CYP2C8, CYP2C9, CYP2C19, and CYP2J2 are the main isoforms responsible for EET production. wikipedia.org These enzymes introduce an oxygen atom across one of the double bonds of the eicosatrienoic acid backbone, resulting in the formation of four regioisomeric EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. researchgate.net
The expression and activity of these epoxygenases can vary between tissues. For example, CYP2C9 is highly expressed in the vascular endothelium, while CYP2J2 is abundant in cardiovascular tissues, including the heart and endothelial cells. wikipedia.orgnih.gov Studies have shown that enzymes with molecular weights similar to human CYP2C8 and CYP2C9 are expressed in Madin Darby canine kidney (MDCK) cells, which are a model for renal tubular epithelial cells. nih.gov The specific regioisomers of EETs produced can also differ depending on the specific CYP isoform. For instance, human CYP2C8 primarily generates 11,12-EET and 14,15-EET from arachidonic acid. mdpi.com
Conversion of EETs to Dihydroxyeicosatrienoic Acids (DHETs) by Soluble Epoxide Hydrolase (sEH)
The biological activity of EETs is tightly regulated through their rapid metabolism. The primary pathway for the inactivation of EETs is their conversion to the corresponding dihydroxyeicosatrienoic acids (DHETs). wikipedia.orgucanr.edu This hydration reaction is catalyzed by the enzyme soluble epoxide hydrolase (sEH), also known as epoxide hydrolase 2. semanticscholar.orgwikipedia.org sEH is a cytosolic enzyme that is highly expressed in tissues such as the liver and kidney. ucanr.edu
The reaction involves the addition of a water molecule across the epoxide ring of the EET, resulting in the formation of a vicinal diol. wikipedia.org For example, 14,15-EET is converted to 14,15-DHET. nih.gov This conversion generally diminishes or eliminates the biological effects of the EETs. semanticscholar.org The efficiency of this hydrolysis can vary for different EET regioisomers, with a preference for the hydrolysis of 14,15-EET over 8,9- and 11,12-EETs having been observed in rat renal cortical fractions. nih.gov
The activity of sEH plays a crucial role in modulating the signaling pathways influenced by EETs. Inhibition of sEH can lead to increased levels of EETs, thereby potentiating their biological actions. semanticscholar.org
Other Enzymatic Modifications
Beyond the formation of hydroxylated and epoxidized derivatives, eicosatrienoic acids can undergo further enzymatic modifications that alter their structure and biological function.
Elongation and Desaturation of Eicosatrienoic Acids to Longer-Chain PUFAs
Eicosatrienoic acids can serve as substrates for a series of enzymatic reactions involving elongases and desaturases, which lead to the synthesis of longer-chain polyunsaturated fatty acids (PUFAs). atamanchemicals.com The elongation process involves the addition of two-carbon units to the fatty acid chain, a reaction catalyzed by elongase enzymes. google.com This is followed by the introduction of additional double bonds by desaturase enzymes. atamanchemicals.com
For instance, eicosatrienoic acid (20:3 n-3) can be converted to longer and more unsaturated n-3 fatty acids through alternating desaturation and elongation steps. atamanchemicals.com One specific pathway involves the elongation of linoleic acid (18:2 n-6) to eicosadienoic acid (20:2 n-6), which can then be further metabolized. An alternative pathway for the biosynthesis of arachidonic acid (AA) and eicosapentaenoic acid (EPA) involves the initial elongation of linoleic acid and alpha-linolenic acid to eicosadienoic acid and eicosatrienoic acid, respectively, by a delta-9 elongase. google.com Subsequent desaturation steps then yield the final products. google.com These pathways are critical for producing a diverse array of PUFAs that are essential for various physiological functions.
Peroxidation and Isoprostane Formation
Eicosatrienoic acids, as polyunsaturated fatty acids, are susceptible to lipid peroxidation, a process initiated by free radicals. This non-enzymatic process can lead to the formation of a unique class of prostaglandin-like compounds known as isoprostanes. caymanchem.comnih.gov The formation of isoprostanes requires a polyunsaturated fatty acid with at least three contiguous, methylene-interrupted double bonds. caymanchem.com
The process begins with the abstraction of a hydrogen atom from a methylene (B1212753) group by a free radical, creating a lipid radical. This radical then reacts with molecular oxygen to form a peroxyl radical. caymanchem.com Through a series of cyclization and reduction reactions, a variety of isoprostane isomers can be generated. caymanchem.com These compounds are considered reliable markers of oxidative stress in vivo. nih.gov While the process is non-enzymatic, the initial polyunsaturated fatty acid substrates are products of enzymatic pathways. nih.gov
Biological Roles and Cellular Mechanisms of Eicosatrienoic Acids and Their Metabolites
Involvement in Lipid Mediator Signaling Networks
Eicosatrienoic acids are polyunsaturated fatty acids (PUFAs) that serve as precursors to a variety of signaling molecules. These metabolites are crucial components of lipid mediator signaling networks, which are essential for intercellular communication and the regulation of physiological processes. The following sections explore their role in the generation of specialized pro-resolving mediators and their interaction with the endocannabinoid system.
Specialized Pro-Resolving Mediators (SPMs) Derived from Eicosatrienoic Acid Precursors
Specialized pro-resolving mediators (SPMs) are a class of lipid mediators biosynthesized from PUFAs that actively orchestrate the resolution of inflammation. wikipedia.orgnih.gov This process, known as catabasis, involves halting neutrophil infiltration, promoting the clearance of cellular debris, and stimulating tissue regeneration. nih.gov The primary families of SPMs include lipoxins, resolvins, protectins, and maresins, which are generated through the enzymatic actions of lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 monooxygenases. wikipedia.orgbiomolther.org
The major precursors for these well-characterized SPM families are arachidonic acid (AA, C20:4n-6), eicosapentaenoic acid (EPA, C20:5n-3), and docosahexaenoic acid (DHA, C22:6n-3). nih.govbiomolther.org
Lipoxins (e.g., LXA₄, LXB₄) are derived from arachidonic acid. biomolther.org
E-series Resolvins (e.g., RvE1, RvE2) are synthesized from EPA. biomolther.orgmdpi.com
D-series Resolvins , Protectins , and Maresins are derived from DHA. biomolther.orgmdpi.com
While eicosatrienoic acids (C20:3) are structurally similar to these precursors, current research has not extensively documented the direct biosynthesis of canonical SPMs from (7Z,11Z,14E)-eicosatrienoic acid. The focus has remained on the pathways originating from AA, EPA, and DHA. However, the enzymatic machinery exists to metabolize various PUFAs, suggesting that eicosatrienoic acids could potentially be converted into novel lipid mediators with roles yet to be fully elucidated. For instance, marine microalgae have been found to produce novel eicosanoids with pro-resolving activities, highlighting the potential for discovering new bioactive lipids from various precursors. nih.gov
Endocannabinoid System Modulation by Eicosatrienoic Acid Metabolites
The endocannabinoid system, which includes cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and their metabolic enzymes, plays a critical role in regulating numerous physiological processes. ahajournals.org The most studied endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoyl glycerol (B35011) (2-AG), are derived from the omega-6 fatty acid arachidonic acid. nih.govocl-journal.org
Dietary fatty acids can significantly influence the composition and activity of the endocannabinoid system. nih.gov PUFAs other than arachidonic acid can be metabolized into N-acylethanolamines (NAEs) or other lipid mediators that interact with cannabinoid receptors. A key example involving an eicosatrienoic acid is Mead ethanolamide. This compound is a metabolite of Mead acid (5Z,8Z,11Z-eicosatrienoic acid), an omega-9 PUFA. Research has shown that Mead ethanolamide acts as an agonist for both the central (CB1) and peripheral (CB2) cannabinoid receptors, demonstrating that eicosatrienoic acid metabolites can directly participate in endocannabinoid signaling. nih.gov
| Eicosatrienoic Acid Isomer | Metabolite | Target Receptor(s) | Observed Effect | Reference |
|---|---|---|---|---|
| Mead Acid (5Z,8Z,11Z-eicosatrienoic acid) | Mead Ethanolamide | CB1 and CB2 | Agonist activity | nih.gov |
Regulation of Cellular Processes (Beyond Human Clinical Outcomes)
Beyond their role in large-scale signaling networks, eicosatrienoic acids and their metabolites exert influence at the cellular level, modulating gene expression, organelle function, and metabolic pathways. These activities are fundamental to maintaining cellular homeostasis.
Modulation of Gene Expression and Transcriptional Pathways (e.g., NF-κB signaling)
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of gene expression, particularly in response to inflammatory stimuli, controlling the transcription of cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS). nih.govmdpi.com Eicosatrienoic acids and their derivatives have been shown to modulate this pathway, although the effects can vary depending on the specific isomer and cellular context.
For instance, epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid, have been shown to inhibit lipopolysaccharide (LPS)-induced inflammation by attenuating the NF-κB signaling pathway. nih.gov In contrast, studies on specific eicosatrienoic acid isomers have yielded different results. One study using the n-3 eicosatrienoic acid (11Z,14Z,17Z-ETrA) in murine macrophage cells found that it could suppress LPS-stimulated NF-κB-mediated nitric oxide production and iNOS expression. researchgate.net Conversely, a lipid extract from fish eggs containing n-3 eicosatrienoic acid (C20:3n-3) was found to upregulate the phosphorylation of NF-κB p65, activating the pathway to stimulate an immune response in macrophages. mdpi.com These findings highlight the nuanced and sometimes opposing roles that different eicosatrienoic acid metabolites can play in regulating this critical transcriptional pathway.
| Compound/Extract | Cellular Model | Effect on NF-κB Pathway | Downstream Effect | Reference |
|---|---|---|---|---|
| 11Z,14Z,17Z-Eicosatrienoic Acid (ETrA) | Murine RAW264.7 Macrophages | Suppression | Reduced nitric oxide production and iNOS expression | researchgate.net |
| Lipid Extract containing C20:3n-3 | Murine RAW264.7 Macrophages | Activation (Upregulated phosphorylation) | Upregulated expression of iNOS, IL-1β, IL-6, TNF-α | mdpi.com |
| Epoxyeicosatrienoic Acids (EETs) | Macrophages | Attenuation | Inhibited M1 macrophage polarization | nih.gov |
Influence on Mitochondrial Function (e.g., Saccharomyces cerevisiae)
Mitochondria are vital organelles responsible for energy production and the synthesis of essential metabolic intermediates. nih.gov The composition of mitochondrial membranes, which are rich in fatty acids, is critical for their function. nih.gov Studies using the yeast Saccharomyces cerevisiae as a model organism have provided insights into how specific fatty acids influence mitochondrial health.
Role in Lipid Droplet Metabolism and Storage in Cellular Models
Lipid droplets are cellular organelles that function as the primary sites for storing neutral lipids, such as triacylglycerols (TAGs) and cholesteryl esters. wikipedia.org They are not merely static storage depots but dynamic organelles that play a crucial role in regulating lipid metabolism, protecting against lipotoxicity, and providing fatty acid substrates for energy and signaling purposes. wikipedia.orgfrontiersin.org
Unsaturated fatty acids are known to promote the formation of lipid droplets, which can sequester potentially toxic saturated fatty acids and store them in a less harmful form as TAGs. d-nb.info Research on gamma-linolenic acid (GLA) in glioma cells showed that it is elongated to dihomo-gamma-linolenic acid (DGLA, 8Z,11Z,14Z-eicosatrienoic acid). This newly synthesized DGLA was then incorporated into TAGs and cholesteryl esters, leading to an observable increase in the number of lipid droplets within the cells. nih.gov This demonstrates a direct role for an eicosatrienoic acid in the synthesis of the core components of lipid droplets. By regulating the storage and release of PUFAs, lipid droplets are key players in controlling the availability of precursors for signaling lipid mediators and managing cellular lipid homeostasis. frontiersin.org
Comparative Biological Significance of Eicosatrienoic Acid Isomers
The positioning of double bonds in the 20-carbon chain of eicosatrienoic acids is a critical determinant of their metabolic fate and biological action. The most well-studied isomers, DGLA (an omega-6 fatty acid) and Mead acid (an omega-9 fatty acid), serve as excellent examples of this structure-function relationship. nih.gov
Differential Metabolite Profiles and Downstream Effects
The metabolism of eicosatrienoic acid isomers is primarily governed by the same set of enzymes that act on other polyunsaturated fatty acids, namely cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov However, the structural differences between the isomers lead to the production of unique sets of eicosanoid metabolites.
Dihomo-γ-linolenic acid (DGLA; 8Z,11Z,14Z-eicosatrienoic acid) is metabolized by COX enzymes (COX-1 and COX-2) to produce the series-1 prostaglandins (B1171923), most notably prostaglandin (B15479496) E1 (PGE1). nih.govwikipedia.org Through the 15-lipoxygenase (15-LOX) pathway, DGLA is converted to 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE). nih.govnih.gov A key aspect of DGLA metabolism is that it is a poor substrate for 5-lipoxygenase, which is the enzyme responsible for producing pro-inflammatory leukotrienes from arachidonic acid. wikipedia.org
Mead acid (5Z,8Z,11Z-eicosatrienoic acid) , which has a similar structure to arachidonic acid, is metabolized by both COX and LOX enzymes. nih.govwikipedia.org The 5-lipoxygenase pathway converts Mead acid to 5-hydroxyeicosatrienoic acid (5-HETrE) and subsequently to 5-oxoeicosatrienoic acid (5-oxo-ETrE). wikipedia.org It can also be converted to leukotrienes C3 and D3. wikipedia.org The metabolism of Mead acid can lead to a variety of hydroxyeicosatetraenoic acid (HETE) and hydroperoxy (HpETE) products. wikipedia.org
Other isomers, such as 11Z,14Z,17Z-eicosatrienoic acid , an omega-3 fatty acid, are also metabolized by these enzymatic pathways, though their specific metabolites are less extensively characterized. scbt.comnih.gov Research on 7Z,11Z,14E-eicosatrienoic acid and 7Z,11Z,14Z-eicosatrienoic acid (Dihomopinolenic acid) is limited, and their detailed metabolite profiles are not well-documented in current scientific literature.
The downstream effects of these differential metabolite profiles are significant. DGLA's metabolites, PGE1 and 15-HETrE, are generally associated with anti-inflammatory and anti-proliferative effects. nih.govnih.gov In contrast, some of Mead acid's metabolites, such as 5-oxo-ETrE, can be potent stimulators of inflammatory cells like eosinophils and neutrophils, suggesting a role in allergic and inflammatory reactions. wikipedia.org
| Metabolic Pathway | Key Metabolites | Primary Downstream Effects |
|---|---|---|
| Cyclooxygenase (COX) | Prostaglandin E1 (PGE1) and other series-1 prostanoids | Anti-inflammatory, vasodilation, inhibition of platelet aggregation |
| 15-Lipoxygenase (15-LOX) | 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE) | Anti-inflammatory, anti-proliferative |
| 5-Lipoxygenase (5-LOX) | 5-hydroxyeicosatrienoic acid (5-HETrE), 5-oxoeicosatrienoic acid (5-oxo-ETrE), Leukotrienes C3 and D3 | Pro-inflammatory, stimulation of eosinophils and neutrophils |
| Cyclooxygenase (COX) | Various prostaglandins and thromboxanes | Complex roles in inflammation |
Distinct Biological Activities of DGLA, Mead Acid, and Other Isomers
The unique metabolites of eicosatrienoic acid isomers translate into distinct biological activities, which are often contrasting.
Mead acid , on the other hand, exhibits more complex biological activities. Its accumulation in tissues is often a marker of essential fatty acid deficiency. nih.govwikipedia.org While some studies suggest it may have roles in certain physiological processes, its metabolites can also contribute to inflammation. wikipedia.org For instance, 5-oxo-ETrE, a metabolite of Mead acid, is a potent agonist for the 5-oxo-ETE receptor, which can mediate allergic and inflammatory responses. wikipedia.org However, Mead acid has also been shown to decrease osteoblastic activity, which could be relevant in conditions where inhibiting bone formation is desirable. wikipedia.org
Information on the specific biological activities of This compound is scarce in the scientific literature. It is primarily identified as an isomer of other eicosatrienoic acids, and its functional role remains an area for future research. Similarly, while 11Z,14Z,17Z-eicosatrienoic acid is known to be an omega-3 fatty acid and an inhibitor of fatty acid elongation/desaturation reactions, a comprehensive understanding of its distinct biological effects requires further investigation. scbt.com
| Isomer | Primary Biological Activities | Key Research Findings |
|---|---|---|
| Dihomo-γ-linolenic acid (DGLA) | Anti-inflammatory, Anti-proliferative, Vasodilatory, Anti-platelet aggregation | Metabolites like PGE1 and 15-HETrE mediate many of its effects. nih.gov Competitively inhibits pro-inflammatory arachidonic acid metabolism. wikipedia.org |
| Mead Acid | Marker of essential fatty acid deficiency, Complex role in inflammation, Decreases osteoblastic activity | Metabolite 5-oxo-ETrE can be pro-inflammatory. wikipedia.org Can be converted to leukotrienes C3 and D3. wikipedia.org |
| 11Z,14Z,17Z-Eicosatrienoic acid | Inhibition of fatty acid elongation/desaturation | Classified as an omega-3 fatty acid. scbt.comnih.gov |
| This compound | Largely uncharacterized | Limited research available on its specific biological functions. |
Analytical Methodologies for Research on 7z,11z,14e Eicosatrienoic Acid and Its Metabolites
Mass Spectrometry-Based Lipidomics Approaches
Mass spectrometry (MS) has become an indispensable tool for the analysis of 7Z,11Z,14E-eicosatrienoic acid and its derivatives. vulcanchem.com Its high sensitivity and specificity allow for the detection and structural elucidation of these compounds even at trace levels.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely employed technique for the comprehensive analysis of eicosanoids and other oxylipins. nih.govresearchgate.net This method combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry. In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation to resolve different lipid species. The separated molecules are then ionized, commonly using electrospray ionization (ESI), and introduced into the mass spectrometer. researchgate.netlipidmaps.org
The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion (the molecular ion of the target analyte) and its fragmentation to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances the specificity and sensitivity of the analysis, enabling the quantification of analytes in the low picogram range. researchgate.netlipidmaps.org For instance, in the analysis of eicosatrienoic acid metabolites, specific precursor-to-product ion transitions can be monitored to differentiate between various isomers. lipidmaps.org The development of LC-MS/MS methods often involves the careful optimization of chromatographic conditions and mass spectrometric parameters to achieve the desired separation and sensitivity for a wide range of oxylipins. nih.gov
Software platforms like Skyline are instrumental in creating and managing targeted LC-MS/MS methods, allowing for the definition of precursor and product ions, collision energies, and retention times for each analyte of interest. vulcanchem.comskyline.ms
Table 1: Example of LC-MS/MS Parameters for Eicosanoid Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI-) | nih.gov |
| Mass Analyzer | Triple Quadrupole or Quadrupole-Ion Trap | lipidmaps.orglipidmaps.org |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | lipidmaps.orglipidmaps.org |
This table provides a generalized example of parameters; specific values are optimized for each analyte and instrument.
Targeted metabolomics focuses on the analysis of a predefined set of metabolites, making it a powerful hypothesis-driven approach for studying specific metabolic pathways. lcms.cz In the context of this compound, targeted oxylipin profiling is employed to quantify a broad spectrum of its oxygenated metabolites. lcms.cznih.gov This approach is crucial for understanding the roles of these signaling molecules in various physiological and pathological processes, such as inflammation and cardiovascular disease. lcms.czresearchgate.netnih.gov
The process typically involves the extraction of lipids from a biological sample, followed by analysis using a highly sensitive and specific LC-MS/MS method. lcms.cz These methods are designed to simultaneously measure dozens to hundreds of oxylipins, providing a comprehensive snapshot of the oxylipin profile. nih.govnih.gov Such detailed profiling has been instrumental in identifying potential biomarkers for various diseases. researchgate.netnih.govnih.gov For example, targeted oxylipin profiling has revealed significant alterations in the levels of arachidonic acid derivatives, including hydroxy-eicosatrienoic acids, in patients with certain cardiovascular conditions. researchgate.net
A key challenge in oxylipin profiling is the sheer number of structurally similar isomers, which requires highly selective analytical methods to differentiate and accurately quantify each compound. lcms.cznih.gov
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, offers significant advantages for the analysis of this compound and its metabolites. vulcanchem.com Instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers provide very high mass accuracy (typically below 5 ppm) and resolving power. tum.denih.gov This capability allows for the determination of the elemental composition of an unknown compound from its exact mass, which is invaluable for the identification of novel metabolites. nih.gov
Accurate mass quantification relies on the precise measurement of the mass-to-charge ratio (m/z) of the analyte and its comparison to a stable isotope-labeled internal standard. nih.gov This approach improves the confidence in compound identification and quantification, especially in complex biological matrices where isobaric interferences are common. nih.gov The use of HRMS in untargeted lipidomics studies has led to the discovery of previously unknown fatty acid isomers and has expanded our understanding of the complexity of the human lipidome. biorxiv.org
Software tools are often used in conjunction with HRMS to process the vast amount of data generated and to putatively identify compounds based on their accurate mass and fragmentation patterns. skyline.ms
Targeted Metabolomics and Oxylipin Profiling
Advanced Separation Techniques
The separation of this compound from its various isomers and metabolites is a critical step in its analysis. The unique spatial arrangement of double bonds in this compound and its derivatives necessitates the use of highly efficient separation techniques.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the separation of fatty acids and their derivatives. researchgate.netedpsciences.org In RP-HPLC, a nonpolar stationary phase (often C18) is used with a polar mobile phase. The separation is based on the hydrophobicity of the analytes, with more nonpolar compounds being retained longer on the column.
RP-HPLC is particularly useful for separating fatty acids based on their chain length and degree of unsaturation. researchgate.net However, the separation of positional and geometric isomers of unsaturated fatty acids can be challenging. edpsciences.org To improve the separation of closely related isomers, specialized columns and mobile phase modifiers, such as silver ions, can be employed. edpsciences.orgaocs.org Silver ion chromatography, in particular, has shown high selectivity for the stereochemical analysis of hydroxy-eicosatrienoic acids. aocs.org
Table 2: Comparison of Retention Behavior in RP-HPLC
| Feature | Effect on Retention Time | Reference |
|---|---|---|
| Increased Chain Length | Increased Retention Time | researchgate.net |
| Increased Unsaturation | Decreased Retention Time | researchgate.net |
This table illustrates general trends in reversed-phase separations of fatty acids.
Ultra-performance liquid chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures. lcms.cznih.gov This results in significantly improved resolution, sensitivity, and speed of analysis compared to conventional HPLC.
In the context of lipidomics, UPLC is particularly advantageous for the analysis of complex mixtures of oxylipins. lcms.czupce.cz The enhanced separation efficiency of UPLC allows for the resolution of many isomeric species that may co-elute in a standard HPLC system. nih.govupce.cz This is crucial for the accurate quantification of individual metabolites of this compound. The coupling of UPLC with high-sensitivity mass spectrometry (UPLC-MS/MS) has become a gold standard for high-throughput oxylipin profiling in various research areas, including nutritional and clinical research. lcms.cznih.gov The use of specific UPLC columns, such as those with BEH C18 or shielded C18 stationary phases, has been shown to provide excellent separation and consistent chromatography for eicosanoid analysis. nih.govupce.cz
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Isomer Separation
Derivatization Strategies for Enhanced Detection
Due to their inherent chemical properties, fatty acids and their metabolites often exhibit poor ionization efficiency in mass spectrometry, limiting detection sensitivity. Derivatization techniques are employed to chemically modify the target analytes, thereby improving their ionization characteristics and enabling more robust detection.
Charge-Switch Derivatization for Fatty Acid Metabolites
Charge-switch derivatization is a powerful strategy to enhance the sensitivity of detecting fatty acid metabolites. nih.govuark.edu This technique chemically alters the carboxyl group of the fatty acid, reversing its charge and allowing for analysis in the positive ion mode of a mass spectrometer, which can offer significantly higher sensitivity. nih.govmdpi.com
A commonly used reagent for this purpose is N-(4-aminomethylphenyl)pyridinium (AMPP). nih.govuark.eduspringernature.com The derivatization process involves a reaction between the carboxylic acid of the eicosatrienoic acid metabolite and AMPP, typically facilitated by a coupling agent like (3-(dimethylamino)propyl)ethyl carbodiimide (B86325) hydrochloride (EDC) and N-hydroxybenzotriazole (HOBt). nih.gov This results in the formation of a positively charged derivative that can be more readily ionized and detected by electrospray ionization mass spectrometry (ESI-MS). nih.govspringernature.com
This approach has been shown to increase ionization efficiency by 10 to 30-fold for various oxidized fatty acid metabolites. nih.govuark.edumdpi.com The resulting derivatized products can then be effectively separated using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) prior to mass spectrometric analysis. nih.gov The enhanced sensitivity allows for the quantification of these metabolites at very low levels, with limits of quantification reported to be in the picogram range (0.05 to 6.0 pg). nih.govuark.edu
Table 1: Key Reagents in Charge-Switch Derivatization
| Reagent | Function |
| N-(4-aminomethylphenyl)pyridinium (AMPP) | Derivatizing agent that adds a positive charge. nih.govuark.eduspringernature.com |
| (3-(dimethylamino)propyl)ethyl carbodiimide hydrochloride (EDC) | Coupling agent that facilitates the reaction. nih.gov |
| N-hydroxybenzotriazole (HOBt) | Additive used to improve the coupling reaction. nih.gov |
Ozonolysis (OzFAD) for Double Bond Positional Isomer Elucidation
The precise location of double bonds within the carbon chain of eicosatrienoic acid and its isomers is crucial for determining their biological function. Ozonolysis is a chemical technique that specifically cleaves these double bonds, and when coupled with mass spectrometry, it provides a powerful tool for their structural elucidation. dntb.gov.uabiorxiv.orgresearchgate.netrsc.org
The Ozone-enabled Fatty Acid Discovery (OzFAD) workflow combines liquid chromatography (LC) with gas-phase ozonolysis and mass spectrometry. dntb.gov.uabiorxiv.orgresearchgate.net In this method, after separation by LC, the derivatized fatty acids are introduced into the mass spectrometer where they react with ozone. This reaction cleaves the carbon-carbon double bonds, generating two characteristic product ions for each double bond. biorxiv.org The masses of these fragment ions directly indicate the original position of the double bond within the fatty acid chain. rsc.org
This technique is particularly valuable for distinguishing between positional isomers of unsaturated fatty acids, which are often difficult to separate chromatographically. dntb.gov.uabiorxiv.org OzFAD allows for the de novo identification of double bond positions even in complex biological mixtures and can be applied over a wide dynamic range. dntb.gov.uabiorxiv.orgresearchgate.net
Data Processing and Bioinformatic Tools in Eicosatrienoic Acid Research
The large and complex datasets generated by modern LC-MS/MS experiments require sophisticated software for processing, analysis, and interpretation.
Software Platforms for LC-MS/MS Data Analysis (e.g., Skyline, Progenesis QI)
Several software platforms are available to facilitate the analysis of lipidomics data.
Skyline: This is a freely available, open-source software that is widely used for processing and analyzing targeted proteomics and small molecule data, including lipids. nih.govspringernature.com Skyline can handle data from multidimensional analyses, such as those combining liquid chromatography, ion mobility spectrometry, and mass spectrometry (LC-IMS-MS). nih.gov It allows for the creation of targeted methods, peak integration, retention time prediction, and validation of lipid annotations against spectral libraries. nih.govacs.org The software's ability to manage complex datasets makes it a valuable tool for quantifying eicosatrienoic acid and its metabolites. nih.govmdpi.com
Progenesis QI: This is a commercial software package designed for the quantification and identification of small molecules, lipids, and proteins from LC-MS data. waters.comyoutube.comwaters.comwaters.com A key feature of Progenesis QI is its alignment algorithm, which corrects for variations in retention time between different sample runs, ensuring consistent peak picking and accurate quantification. youtube.comnonlinear.com The software provides visually intuitive data displays, such as ion intensity maps, to help researchers understand their data and confidently identify significantly changing compounds. waters.comnonlinear.com It supports data from various instrument vendors and can export results for further bioinformatics analysis. youtube.comnonlinear.com
Integration with Lipid Databases (e.g., LIPID MAPS) for Compound Annotation
Accurate annotation of lipids detected in an experiment is crucial for biological interpretation. This is achieved by comparing the experimental data (e.g., mass-to-charge ratio, retention time, and fragmentation pattern) with entries in comprehensive lipid databases.
LIPID MAPS (Lipid Metabolites and Pathways Strategy): This is a large, open-access database that provides a comprehensive classification system, nomenclature, and structural information for a vast number of lipids. nih.govcreative-proteomics.comlipidmaps.orgoup.com It contains detailed information on thousands of lipid species, including fatty acyls like eicosatrienoic acids and their derivatives. creative-proteomics.comoup.com Researchers can search the LIPID MAPS database using various parameters, such as mass or name, to help identify and annotate the lipids in their samples. nih.gov The database also provides tools for pathway analysis and includes curated spectral libraries to aid in compound identification. nih.govlipidmaps.org The LIPID MAPS structure database (LMSD) assigns a unique 12-character identifier to each lipid, facilitating standardized reporting and cross-referencing. creative-proteomics.comoup.com
Application of Analytical Methods in Preclinical Models and Biological Samples
The analytical methods described above are routinely applied to study the roles of this compound and its metabolites in various biological contexts. These studies often involve the analysis of samples from preclinical models, such as rodents, and human biological fluids and tissues. uark.edunih.govnih.govuzh.ch
For instance, LC-MS/MS-based methods have been used to quantify eicosanoids in human plasma, serum, and bronchoalveolar lavage fluid to investigate their roles in inflammation and disease. nih.gov The analysis of fatty acid profiles in tissues like the liver and brain from animal models provides insights into lipid metabolism and the effects of dietary interventions. uzh.ch
Sample preparation is a critical step in these analyses. It typically involves lipid extraction from the biological matrix, often using methods like the Folch or Bligh-Dyer procedures, followed by derivatization to enhance analytical sensitivity. uzh.ch The use of stable isotope-labeled internal standards is essential for accurate quantification, as it corrects for variations in extraction efficiency and instrument response. uark.edunih.gov
The application of these robust analytical workflows has been instrumental in advancing our understanding of the complex roles of eicosatrienoic acids and their metabolites in health and disease. nih.govlipotype.commdpi.comresearchgate.net
Quantification in Cell Culture Systems (e.g., PBMCs, Macrophages)
The analysis of this compound and its metabolites in in vitro cell systems like peripheral blood mononuclear cells (PBMCs) and macrophages is fundamental to elucidating their roles in immune response and inflammation. These analyses often involve stimulating the cells to induce the production of lipid mediators, followed by sophisticated extraction and detection methods.
A common workflow involves the pretreatment and stimulation of cells to trigger the biosynthesis of lipid mediators. For instance, human PBMCs can be pretreated with test compounds before being activated with a calcium ionophore (e.g., A23187) to stimulate lipoxygenase (LOX) and cyclooxygenase (COX) pathways. biorxiv.org Similarly, primary human macrophages, differentiated into M1 (pro-inflammatory) or M2 (pro-resolving) phenotypes, can be activated to study the differential production of lipid mediators. biorxiv.orgresearchgate.net
Lipid extraction is a critical step. A widely used method is solid-phase extraction (SPE), which separates lipids from other cellular components. biorxiv.org Following extraction, samples are typically analyzed using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). biorxiv.orgbiorxiv.org This technique offers high sensitivity and allows for the separation and quantification of a wide array of lipid mediators in a single run. Quantification is often achieved by the stable isotope dilution method, where known amounts of deuterated internal standards corresponding to the analytes of interest are added to the samples. portlandpress.com
For the specific detection of electrophilic fatty acid derivatives, such as α,β-unsaturated ketones which can be metabolites of this compound, specialized methods have been developed. One such method involves derivatization with a nucleophilic agent like β-mercaptoethanol (BME). The resulting BME adducts can be sensitively quantified using mass spectrometry in multiple reaction monitoring (MRM) mode. plos.org
Advanced software tools are essential for processing the complex data generated from these analyses. The Skyline software package, for example, is a versatile tool for creating targeted LC-MS/MS methods and analyzing data for small molecules, including specific identification of this compound. vulcanchem.comskyline.ms
| Parameter | Methodology | Cell Type | Key Findings/Application | Source |
|---|---|---|---|---|
| Sample Preparation | Cell stimulation (e.g., A23187, LPS); Protein precipitation; Solid-Phase Extraction (SPE) | PBMCs, Macrophages | Isolation and concentration of lipid mediators prior to analysis. | biorxiv.orgbiorxiv.org |
| Analytical Technique | UPLC-MS/MS; LC/ESI-MS/MS | PBMCs, Macrophages | Profiling and quantification of a broad range of lipid mediators, including LOX, COX, and cytochrome P450 pathway products. | biorxiv.orgresearchgate.net |
| Quantification | Stable isotope dilution with deuterated internal standards; Multiple Reaction Monitoring (MRM) | Macrophages, Neutrophils | Accurate and sensitive measurement of analyte concentrations. MRM is used for targeted quantification of specific lipid mediators. | portlandpress.complos.org |
| Specialized Derivatization | β-mercaptoethanol (BME) for electrophilic ketones | Macrophages, Neutrophils | Enables sensitive detection of electrophilic α,β-unsaturated ketone derivatives, a class of anti-inflammatory mediators. | plos.org |
| Data Analysis | Skyline software | General Small Molecule Analysis | Facilitates cross-platform LC-MS method creation and targeted data analysis for specific lipids like this compound. | vulcanchem.comskyline.ms |
Analysis in Animal Tissues and Biofluids (e.g., mouse liver, follicular fluid)
The quantification of this compound and its metabolites in animal tissues and biofluids provides crucial insights into their physiological and pathophysiological roles in vivo. Methodologies must be robust to handle the complexity and variability of these sample types.
Mouse Liver: The analysis of oxidized fatty acids in hepatic tissue is essential for studying metabolic regulation. A highly sensitive method for analyzing metabolites of polyunsaturated fatty acids in mouse liver involves charge-switch derivatization coupled with LC-ESI-MS/MS. nih.gov In this approach, fatty acid metabolites are derivatized with a reagent like N-(4-aminomethylphenyl)-pyridinium (AMPP), which places a fixed positive charge on the molecule. This significantly increases ionization efficiency (10-30 fold) for detection in positive ion mode. nih.gov
Following derivatization, metabolites are separated using reversed-phase liquid chromatography and quantified using selected reaction monitoring (SRM) with high mass accuracy analysis of product ions. This method minimizes interferences and decreases false positives. The limits of quantification for this technique are in the low picogram range (0.05 to 6.0 pg), allowing for the measurement of very small amounts of metabolites in tissue samples. nih.gov This approach has been successfully used to compare the lipid profiles in liver tissue from wild-type and genetically modified mice, identifying the role of specific enzymes in hepatic lipid metabolism. nih.gov
Follicular Fluid: Follicular fluid (FF) is a complex biofluid that surrounds the oocyte, and its metabolic composition is linked to oocyte quality. The analysis of lipid mediators in FF is performed using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). researchgate.net Samples of FF, often collected during in vitro fertilization (IVF) procedures, are analyzed to identify potential biomarkers. The methodology allows for the screening of a wide range of eicosanoids and other oxylipins, including various isomers of eicosatrienoic acid. researchgate.netnih.gov This comprehensive profiling helps to correlate the levels of specific lipid mediators with clinical outcomes, such as the potential of an oocyte to develop into a high-quality blastocyst. nih.gov
| Parameter | Methodology | Sample Type | Key Findings/Application | Source |
|---|---|---|---|---|
| Sample Preparation | Tissue homogenization; DNA extraction for genotyping; Lipid extraction | Mouse Liver, Mouse Skin | Preparation of tissue for subsequent lipid analysis and correlation with genetic models. | portlandpress.comnih.gov |
| Derivatization | Charge-switch derivatization with N-(4-aminomethylphenyl)-pyridinium (AMPP) | Mouse Liver | Increases ionization efficiency by 10-30 fold for highly sensitive detection of oxidized fatty acids. | nih.gov |
| Analytical Technique | LC-ESI-MS/MS; Gas Chromatography (GC) | Mouse Liver, Follicular Fluid, Mouse Skin | LC-MS/MS for targeted and untargeted lipidomics. GC for fatty acid methyl ester (FAME) analysis of overall lipid composition. | portlandpress.comresearchgate.netnih.gov |
| Quantification | Selected Reaction Monitoring (SRM) with high mass accuracy; Stable isotope dilution | Mouse Liver, Mouse Skin | Provides highly specific and sensitive quantification with low limits of detection (0.05-6.0 pg). | portlandpress.comnih.gov |
| Application | Metabolite profiling to identify biomarkers and study enzyme function | Follicular Fluid, Mouse Liver | Used to find biomarkers for oocyte quality in FF and to study the role of enzymes like iPLA2γ in hepatic lipid signaling. | nih.govnih.gov |
Future Directions and Emerging Research Avenues for Eicosatrienoic Acids
Elucidation of Novel Eicosatrienoic Acid Metabolites and Pathways
A primary focus of future research is the identification and characterization of new metabolites derived from eicosatrienoic acids and the metabolic pathways that produce them. While the conversion of arachidonic acid through cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways is well-documented, the metabolism of various eicosatrienoic acid isomers is less understood. mdpi.comresearchgate.net
Advanced mass spectrometry and lipidomics platforms are enabling the detection of previously unknown metabolites. nih.gov For example, research into nonalcoholic fatty liver disease (NAFLD) has identified 11,12-dihydroxy-eicosatrienoic acid (11,12-diHETrE), a metabolite of an eicosatrienoic acid epoxide, as a potential biomarker to distinguish between nonalcoholic fatty liver (NAFL) and the more severe nonalcoholic steatohepatitis (NASH). nih.gov These epoxides, such as 14,15-epoxyeicosatrienoic acid (14,15-EET), are formed by CYP450 epoxygenases and are rapidly converted to their corresponding diols (diHETrEs) by the soluble epoxide hydrolase (sEH) enzyme. wikipedia.org Similarly, studies in C. elegans have shown that CYP enzymes can metabolize dihomo-gamma-linolenic acid (an eicosatrienoic acid) into toxic epoxides that affect germ cell survival. wsu.edu The discovery of such metabolites opens new avenues for understanding their biological functions and roles as potential diagnostic markers or therapeutic targets. nih.govaminer.org
Table 1: Examples of Novel Eicosatrienoic Acid Metabolites and Associated Pathways
| Metabolite | Precursor Acid | Key Enzyme/Pathway | Observed Biological Context | Reference |
|---|---|---|---|---|
| 11,12-dihydroxy-eicosatrienoic acid (11,12-diHETrE) | 11,12-Epoxyeicosatrienoic acid (11,12-EET) | Soluble Epoxide Hydrolase (sEH) | Potential biomarker for differentiating NASH from NAFL. | nih.gov |
| 8,9-Epoxyeicosadienoic acid | Dihomo-gamma-linolenic acid (DGLA) | Cytochrome P450 (CYP-33E2 in C. elegans) | Induces germ cell abnormalities and sterility in C. elegans. | wsu.edu |
| 14,15-Epoxyeicosadienoic acid | Dihomo-gamma-linolenic acid (DGLA) | Cytochrome P450 (CYP-33E2 in C. elegans) | Contributes to germ cell destruction in C. elegans. | wsu.edu |
| 5-hydroxyprostaglandin I1 (stereoisomers) | cis-5(6)-oxido-8,11,14-eicosatrienoic acid | Fatty Acid Cyclooxygenase | Formed by ram seminal vesicles; biosynthesis inhibited by indomethacin. | nih.gov |
| 12-hydroxy-5,8,14-eicosatrienoic acid | Arachidonic Acid | Cytochrome P-450 | Potent vasodilator and angiogenic factor in the eye, potentially mediating inflammatory responses. | arvojournals.org |
Advanced Multi-Omics Integration in Lipid Metabolism Research
The complexity of lipid metabolism necessitates a holistic approach that extends beyond single-molecule studies. Advanced multi-omics strategies, which integrate data from genomics, transcriptomics, proteomics, and lipidomics (a subset of metabolomics), are becoming indispensable for a comprehensive understanding of the roles of eicosatrienoic acids. nih.govmdpi.comuni-heidelberg.de This integrated approach allows researchers to connect genetic predispositions and gene expression patterns with protein function and the resulting lipid profiles, revealing complex regulatory networks. lipotype.comfrontiersin.org
For instance, multi-omics analyses have been applied to:
Uncover disease mechanisms : By combining spatial multi-omics, researchers have characterized lipid metabolism signatures across different zones of the liver in metabolic-associated steatotic liver disease (MASLD), revealing how gene expression and metabolite composition are spatially correlated. oup.com
Identify gene-lipid relationships : Large-scale studies integrating genotype and lipidome data have identified numerous associations between genetic variations (SNPs) and the levels of specific lipids, linking them to cardiovascular disease phenotypes. lipotype.com
Understand environmental stress responses : In marine organisms, integrated omics has been used to reveal the molecular mechanisms of lipid metabolism regulation under environmental stressors like high salinity. frontiersin.org
These comprehensive datasets are crucial for building predictive models of biological processes and identifying novel biomarkers and therapeutic targets within lipid metabolic pathways. nih.govmdpi.com
Table 2: Applications of Multi-Omics in Lipid Research
| Omics Layers Integrated | Research Area/Model | Key Findings/Applications | Reference |
|---|---|---|---|
| Genomics, Transcriptomics, Proteomics, Lipidomics | General Lipid Metabolism | Provides a holistic view of molecular interactions, enabling the discovery of biomarkers and understanding of disease mechanisms. | nih.govmdpi.comlipotype.com |
| Spatial Transcriptomics & Metabolomics | Mouse Model of MASLD | Revealed zonal heterogeneity in the liver, linking specific gene expression profiles to metabolite compositions in fatty liver disease. | oup.com |
| Genomics & Lipidomics | Human Cardiovascular Disease | Identified hundreds of associations between genetic variants and plasma lipid levels, correlating some with cardiovascular disease risk. | lipotype.com |
| Genomics, Transcriptomics, Proteomics | Marine Yeast under Salt Stress | Revealed how the organism regulates genes and proteins related to lipid metabolism (e.g., steroid biosynthesis) to survive in high-salt environments. | frontiersin.org |
Development of Genetically Modified Models for Eicosatrienoic Acid Studies
Genetically modified (GM) animal models, particularly mice, are powerful tools for dissecting the physiological roles of specific genes involved in eicosatrienoic acid metabolism. nih.govscilit.com These models allow for precise manipulation of metabolic pathways that are otherwise difficult to study due to compensatory mechanisms or the complexity of dietary interventions. llmt.org
Prominent examples of GM models in lipid research include:
The fat-1 Transgenic Mouse : This model carries a gene from the roundworm C. elegans that enables the conversion of omega-6 fatty acids to omega-3 fatty acids. llmt.org This unique capability allows researchers to study the effects of a balanced omega-6/omega-3 ratio independently of dietary changes, thereby avoiding confounding variables from different diets. llmt.org
Knockout Mice : Models with specific genes deleted, such as those for the LDL receptor or apolipoprotein E (ApoE), have been essential for understanding the pathways of lipid transport and clearance. nih.gov
Tissue-Specific Gene Manipulation : Advanced techniques allow for the modification of genes in specific tissues, such as the liver, to investigate the localized roles of enzymes involved in neutral lipid mobilization, which is critical in diseases like hepatic steatosis. nih.gov
These models are invaluable for establishing causal links between specific genes, eicosatrienoic acid metabolism, and the development of pathologies like atherosclerosis, fatty liver disease, and fibrosis. nih.govllmt.orgnih.gov
Table 3: Genetically Modified Models for Eicosatrienoic Acid Research
| Model | Genetic Modification | Key Research Application | Reference |
|---|---|---|---|
fat-1 Mouse | Transgene from C. elegans expressing a n-3 fatty acid desaturase. | Studying the effects of endogenous omega-3 fatty acid production and altered omega-6/omega-3 ratios without dietary intervention. | llmt.org |
| ApoE Knockout Mouse | Deletion of the apolipoprotein E gene. | Investigating the role of ApoE in chylomicron remnant catabolism and atherosclerosis. | nih.gov |
| LDL Receptor Knockout Mouse | Deletion of the low-density lipoprotein receptor gene. | Demonstrating the essential role of the LDL receptor in the clearance of chylomicron remnants. | nih.gov |
| Uox Knockout Mouse | Deletion of the Urate Oxidase gene. | Modeling hyperuricemia to study its interaction with metabolic disorders. | cyagen.com |
Investigation of Eicosatrienoic Acids in Non-Mammalian Model Organisms
Non-mammalian model organisms like the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster offer unique advantages for studying fundamental aspects of eicosatrienoic acid biology. Their short life cycles, genetic tractability, and fully sequenced genomes make them ideal for large-scale genetic screens and for dissecting conserved metabolic pathways. nih.govmdpi.com
Caenorhabditis elegans : Unlike mammals, C. elegans can synthesize a wide range of polyunsaturated fatty acids (PUFAs), including omega-3 and omega-6 varieties, making it an excellent model to study fatty acid biosynthesis. mdpi.commolbiolcell.org Studies in C. elegans have identified genes required for the incorporation of PUFAs into phospholipids (B1166683) and have explored how dietary fatty acids, including various eicosatrienoic acids, affect processes like aging and reproduction. molbiolcell.orgsciopen.com For example, research has shown that specific eicosatrienoic acid metabolites can be toxic to germ cells. wsu.edu
Drosophila melanogaster : The fruit fly is a powerful model for investigating the role of eicosanoids in development and immunity. nih.govnih.gov Although insects have lower levels of C20 PUFAs compared to mammals, they possess conserved enzymes for producing eicosanoids. nih.gov Research has shown that dietary supplementation with arachidonic acid stimulates eicosanoid production in flies and that specific fatty acids can enhance immune responses like phagocytosis. nih.govplos.org
Table 4: Non-Mammalian Models in Eicosatrienoic Acid Studies
| Organism | Key Advantages | Examples of Research Findings | Reference |
|---|---|---|---|
| Caenorhabditis elegans (Nematode) | Short life cycle, fully sequenced genome, can synthesize its own PUFAs, genetic tractability. | Identification of genes for PUFA incorporation (mboa-7); study of toxic DGLA-derived epoxides on germ cells; analysis of fatty acid composition. | wsu.edunih.govmolbiolcell.org |
| Drosophila melanogaster (Fruit Fly) | Short life cycle, sophisticated genetic tools, conserved signaling pathways. | Functional characterization of eicosanoid signaling in development; role of PUFAs in stimulating immune responses (phagocytosis, antimicrobial peptides). | nih.govnih.govplos.org |
Exploration of Stereoisomeric Specificity in Biological Interactions
The biological activity of eicosatrienoic acids is highly dependent on their precise three-dimensional structure, or stereochemistry. Subtle differences, such as the cis/trans (Z/E) configuration of double bonds or the R/S chirality of hydroxyl or epoxide groups, can lead to vastly different physiological effects. vulcanchem.comwikipedia.org
Future research will increasingly focus on this stereoisomeric specificity. For example:
Epoxide Enantiomers : Cytochrome P450 epoxygenases metabolize arachidonic acid to a mixture of R/S enantiomers at each double bond, such as 14R,15S-EET and 14S,15R-EET. wikipedia.org These enantiomers can have distinct biological activities, and their differential metabolism by soluble epoxide hydrolase further adds to the complexity.
Hydroxy Fatty Acid Stereoisomers : The stereochemistry of hydroxylated fatty acids is also critical. For instance, 12-S-hydroxyeicosatetraenoic acid (12-S-HETE) is the predominant form synthesized by normal human epidermis, whereas psoriatic lesions contain mainly the 12-R-HETE isomer, suggesting different roles in pathology. wiley.com Similarly, the biological effects of 15-HETE are specific to its 15(S) and 15(R) stereoisomers. wikipedia.org
Distinguishing between these isomers requires sophisticated analytical techniques, but doing so is crucial for understanding their specific roles in signaling pathways and for designing targeted therapeutics.
Table 5: Stereoisomer-Specific Biological Activities
| Compound Class | Stereoisomers | Observed Biological Distinction | Reference |
|---|---|---|---|
| Epoxyeicosatrienoic Acids (EETs) | R/S enantiomers (e.g., 14R,15S-EET vs. 14S,15R-EET) | Formed as mixtures by CYP450 enzymes; likely possess distinct biological activities and are metabolized at different rates. | wikipedia.org |
| 12-Hydroxyeicosatetraenoic Acid (12-HETE) | 12-S-HETE vs. 12-R-HETE | Normal epidermis synthesizes predominantly 12-S-HETE, while psoriatic scale contains mainly 12-R-HETE. | wiley.com |
| 5-hydroxyprostaglandin I1 | (5R,6R) vs. (5S,6S) stereoisomers | Both isomers are formed from cis-5(6)oxido-8,11,14-eicosatrienoic acid by ram seminal vesicle microsomes. | nih.gov |
High-Throughput Screening for Modulators of Eicosatrienoic Acid Metabolism
The discovery of small molecules that can modulate the enzymes and receptors in eicosatrienoic acid pathways is a key goal for developing new therapeutics. High-throughput screening (HTS) provides a powerful platform for testing vast libraries of compounds to identify such modulators. nih.govdiabetesjournals.org
HTS platforms are typically automated and use cell-based or biochemical assays in multi-well plates (e.g., 96- or 384-well formats) to rapidly assess the effects of thousands of compounds. nih.govacs.org In the context of lipid metabolism, HTS can be used to:
Identify enzyme inhibitors or activators : Screens can target key enzymes like soluble epoxide hydrolase (sEH) or cytochrome P450s to stabilize beneficial eicosanoids or block the production of harmful ones.
Find receptor agonists or antagonists : Compounds that interact with the receptors for eicosatrienoic acid metabolites can be identified.
Discover modulators of metabolic phenotypes : Screens can measure downstream effects, such as changes in mitochondrial membrane potential, lipid accumulation, or the expression of specific genes, to find compounds with desired metabolic effects. diabetesjournals.orgmdpi.com
Recent examples include the use of HTS to find small molecules that modulate mitochondria-ER contacts (MERCs), which are crucial for lipid metabolism, as a potential strategy for treating diseases like ALS. acs.orgnih.gov
Table 6: High-Throughput Screening Platforms for Lipid Modulators
| Screening Target/Assay | Cell/System Used | Goal of the Screen | Reference |
|---|---|---|---|
| Lipidomic Profiling | HeLa cells in 96-well format | To visualize drug-specific changes to the lipidome and identify compounds that alter lipid metabolic pathways. | nih.gov |
| Mitochondrial Membrane Potential | L6 myotubes | To identify compounds that mildly regulate mitochondrial function to improve glucose and lipid metabolism. | diabetesjournals.org |
| Mitochondria-ER Contacts (MERCs) | HCT116 cells with MERLIN biosensor | To discover small molecules that modulate MERCs to restore lipid metabolism in models of neurodegenerative disease (ALS). | acs.orgnih.gov |
| HSD17B Enzyme Activity | Biochemical assay | To screen for modulators of hydroxysteroid (17-beta) dehydrogenase family members, which are involved in lipid and steroid metabolism. | google.com |
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity and purity of 7Z,11Z,14E-eicosatrienoic acid in experimental settings?
- Methodological Answer : Use gas chromatography (GC) coupled with mass spectrometry (GC-MS) to compare retention times and fragmentation patterns with authenticated standards. For example, NIST reference data (retention time: ~8.81 min for methyl esters) and IUPAC InChIKey
HOBAELRKJCKHQD-YHTMAJSVSA-Ncan validate structural identity . Thin-layer chromatography (TLC) with argentation (silver nitrate-impregnated plates) can resolve isomers based on double-bond geometry . Purity (>97%) is achievable via preparative chromatography (e.g., 1% SE-30 column at 200°C) and quantified via integrated peak areas .
Q. What are the primary biological roles of this compound in cellular systems?
- Methodological Answer : Investigate its role in cell signaling and membrane stability using lipidomics workflows. For instance, LC-MS-based profiling of lipid extracts from UV-exposed skin models revealed photoprotective effects via modulation of oxidative stress markers . In spermatozoa activation assays, bioactivity correlates with concentration-dependent dissociation of morulae (EC₅₀: ~4.47 × 10⁻⁵ M), highlighting its role in reproductive biology .
Advanced Research Questions
Q. How can experimental designs address contradictions in reported bioactivity between this compound and its isomers (e.g., 8Z,11Z,14Z or 11Z,14Z,17Z)?
- Methodological Answer :
- Isomer-Specific Assays : Use argentation TLC or chiral-phase HPLC to isolate isomers. Bioassays in controlled systems (e.g., bovine seminal vesicle microsomes) reveal that 8Z,11Z,14Z inhibits prostaglandin synthesis (IC₅₀: 2.28 × 10⁻⁴ M), while 7Z,11Z,14E shows no inhibition, suggesting isomer-specific enzyme interactions .
- Statistical Validation : Replicate experiments (n ≥ 9) with ANOVA to compare mean EC₅₀ values across isomers, ensuring p < 0.05 significance .
Q. What protocols ensure safe handling and stability of this compound during lipid extraction and storage?
- Methodological Answer :
- Extraction : Use Folch’s method (chloroform:methanol 2:1 v/v) under nitrogen to prevent oxidation. Centrifuge at 1,000 × g for 15 min to separate lipid layers .
- Storage : Store in amber vials at -80°C with 0.01% BHT (butylated hydroxytoluene) to inhibit peroxidation. Monitor degradation via peroxide value assays .
- Safety : Adhere to GHS protocols (flammable liquid Category 2, H225; eye irritation Category 2A, H319) using explosion-proof equipment and PPE .
Key Considerations for Experimental Reproducibility
- Ethical Reporting : Disclose isomer-specific activity discrepancies and cite conflicting studies (e.g., photoprotection vs. enzyme inhibition) .
- Data Transparency : Archive raw chromatograms and bioassay datasets in supplementary materials, adhering to FAIR principles .
- Error Analysis : Quantify uncertainties in GC retention times (±0.02 min) and bioassay EC₅₀ values (95% CI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
